1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene
Overview
Description
“1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6BrF3 . It is a member of the benzene family, which are aromatic hydrocarbons .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethoxy groups, which are finding increased utility as a substituent in bioactives . The trifluoromethyl and the trifluoromethoxy group are strongly electron-withdrawing groups and both have a far-reaching activating effect .Molecular Structure Analysis
The molecular structure of “1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene” can be represented by the formula C8H6BrF3 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions of benzene derivatives like “1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene” often involve nucleophilic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene” include a molar mass of 239.03, a density of 1.565 g/mL at 25 °C, a boiling point of 69 °C/4 mmHg, a flashing point of 190°F, and a refractive index of n20/D 1.492 .Scientific Research Applications
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1,4-Bis(trifluoromethyl)benzene
- Application Summary : This compound is used as a new acceptor with hydrogen bonding sites for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence (TADF) .
- Results or Outcomes : The outcome of the procedure is the formation of compounds with symmetrical donor–acceptor–donor architectures that exhibit thermally activated delayed fluorescence .
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1-Bromo-3-(trifluoromethoxy)benzene
- Application Summary : This compound may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene. It may also be used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .
- Results or Outcomes : The outcome of the procedure is the formation of 1,2-dehydro-3-(trifluoromethoxy)benzene and a new electronically deficient atropisomeric diphosphine ligand .
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- Application Summary : Trifluoromethyl ethers, which include compounds similar to 1-(Bromomethyl)-3-methoxy-2-(trifluoromethoxy)benzene, are becoming more important in both agrochemical research and pharmaceutical chemistry .
- Results or Outcomes : The outcome of the procedure is the formation of new bioactive compounds .
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1-Bromo-3-(trifluoromethoxy)benzene
- Application Summary : This compound may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene. It may also be used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .
- Results or Outcomes : The outcome of the procedure is the formation of 1,2-dehydro-3-(trifluoromethoxy)benzene and a new electronically deficient atropisomeric diphosphine ligand .
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-7-4-2-3-6(5-10)8(7)9(11,12)13/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMDPLGEPZKCEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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